molecular formula C11H13N3 B11906760 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11906760
M. Wt: 187.24 g/mol
InChI Key: HEKMJEFECZLOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in methanol using 10% palladium on carbon (Pd/C) as a catalyst. The presence of hydrochloric acid (HCl) enhances the hydrogenation process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Saturated pyrrolopyridine derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and pyrrolopyridine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_{3}
Molecular Weight187.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14)

The compound features a pyrrolidine ring fused to a pyrrolopyridine structure, which contributes to its unique biological properties and potential as a drug candidate.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction: The reaction of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran.
  • Catalytic Hydrogenation: Conducted in methanol using 10% palladium on carbon (Pd/C) as a catalyst.
  • Acidic Conditions: The presence of hydrochloric acid (HCl) enhances the hydrogenation process.

These methods allow for the efficient production of the compound with high purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can bind to active or allosteric sites on enzymes, modulating their activity.
  • Receptor Modulation: It interacts with specific receptors to either activate or inhibit signaling pathways, influencing cellular responses.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

Cancer Research

Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures exhibit significant anti-cancer properties. For instance:

  • In Vitro Studies: Compounds similar to this compound have been shown to decrease cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations as low as 6.25 µM .

Enzyme Targeting

The compound has been identified as a potential inhibitor for several key enzymes involved in cancer progression:

Target EnzymeMechanism of Action
mTOR KinaseInhibition leads to reduced cell proliferation .
PI3 KinaseModulates signaling pathways critical for tumor growth .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell growth by targeting specific membrane proteins involved in cancer signaling pathways .

Study 2: Enzyme Inhibition Profile

Another research highlighted the ability of this compound to inhibit enzymes associated with tumor metabolism. This study used surface plasmon resonance (SPR) techniques to confirm binding affinities and inhibition rates .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14)

InChI Key

HEKMJEFECZLOIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CNC3=C2C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.